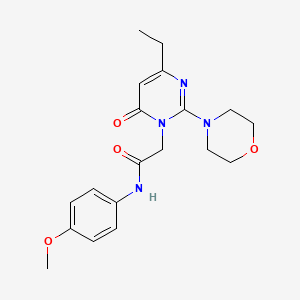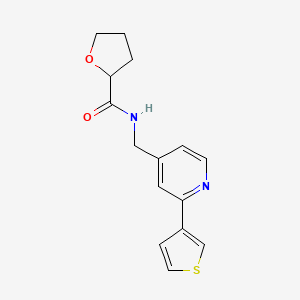
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as THF-TPy and is a member of the tetrahydrofuran family. The unique molecular structure of THF-TPy makes it an attractive compound for scientific research.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Research has focused on the synthesis of new derivatives from compounds structurally related to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide. For instance, compounds with tetrahydropyrimidine-thione and various heterocyclic derivatives have been synthesized for potential therapeutic applications (Fadda et al., 2013). These synthesis processes involve complex reactions that yield compounds with potential pharmaceutical uses.
Antisecretory and Antiulcer Activities
Thioamide derivatives, similar in structure to the compound , have been studied for their antisecretory and antiulcer activities. Such studies suggest that modifications in the compound structure, like replacing the tetrahydrothiophene ring or modifying the pyridine ring, can lead to significant biological activities, offering insights into the design of new therapeutic agents (Aloup et al., 1987).
Histone Deacetylase Inhibition for Cancer Therapy
Derivatives structurally related to this compound have been investigated for their potential as histone deacetylase inhibitors, a promising target for cancer therapy. Compounds have been identified that selectively inhibit certain histone deacetylases, demonstrating anti-cancer activity by blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Antidepressant and Nootropic Agents
Studies on the synthesis and pharmacological activity of certain derivatives have revealed their potential as antidepressant and nootropic agents. The structural variations in these compounds influence their activity, highlighting the importance of molecular design in developing CNS active agents (Thomas et al., 2016).
Antiallergic Agents
N-tetrazolylpyridinecarboxamides, with structural similarities to the compound , have been synthesized and evaluated for their antiallergic activity. These studies contribute to understanding how structural elements within compounds influence their biological activity and potential as therapeutic agents (Honma et al., 1984).
Antibacterial and Antifungal Activities
Biologically active derivatives have been synthesized and shown to possess antibacterial and antifungal activities. The research in this area explores the relationship between compound structure and antimicrobial efficacy, offering pathways for developing new antimicrobial agents (Vasu et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(14-2-1-6-19-14)17-9-11-3-5-16-13(8-11)12-4-7-20-10-12/h3-5,7-8,10,14H,1-2,6,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAUORLEQODSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine](/img/structure/B3011663.png)
![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B3011664.png)
![ethyl 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B3011665.png)
![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B3011666.png)
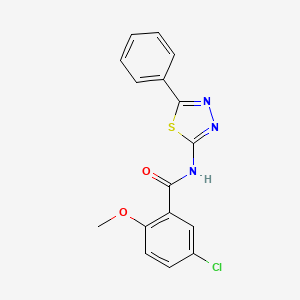
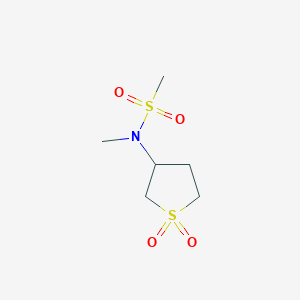
![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3011671.png)
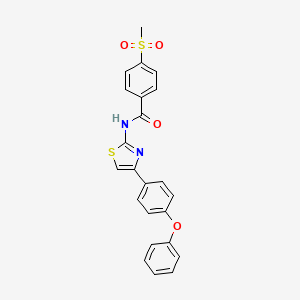
![1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3011678.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011679.png)

![N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide](/img/structure/B3011681.png)

